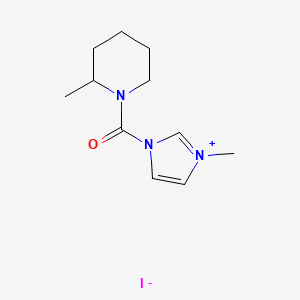3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
CAS No.: 548763-36-6
Cat. No.: VC6462676
Molecular Formula: C11H18IN3O
Molecular Weight: 335.189
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 548763-36-6 |
|---|---|
| Molecular Formula | C11H18IN3O |
| Molecular Weight | 335.189 |
| IUPAC Name | (3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone;iodide |
| Standard InChI | InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | OTVVTFKLBDUCRO-UHFFFAOYSA-M |
| SMILES | CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an imidazolium core substituted with a 2-methylpiperidine carbonyl group and an iodide counterion. Its IUPAC name, (3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone; iodide, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈IN₃O |
| Molecular Weight | 335.18 g/mol |
| SMILES | CC1CCCN(C1)C(=O)N2C=CN+C.[I-] |
| InChIKey | LKOXLJIEAAYPOL-UHFFFAOYSA-M |
The 2-methylpiperidine moiety introduces steric and electronic effects distinct from its 3-methylpiperidine isomer, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
-
Acylation of Imidazole: Reacting 1-methylimidazole with 2-methylpiperidine-1-carbonyl chloride under basic conditions.
-
Quaternization: Alkylation with methyl iodide to form the imidazolium salt .
MolCore reports production at ≥98% purity using chromatography-free processes optimized for scalability . Challenges include controlling regioselectivity to avoid 3-methylpiperidine byproducts .
Physicochemical Properties
Stability and Solubility
Limited solubility data exist, but analogous imidazolium iodides exhibit:
The 2-methyl group on piperidine reduces symmetry compared to the 3-methyl isomer, potentially lowering melting points .
| Hazard Code | Risk Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Comparative Analysis with 3-Methylpiperidine Isomer
The positional isomerism significantly impacts molecular geometry, altering hydrogen-bonding capacity and substrate binding in enzymatic assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume